

# BLU-945: A Technical Guide to a Fourth-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BLU-945  |           |
| Cat. No.:            | B8242444 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BLU-945, also known as tigozertinib, is a fourth-generation, orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It has demonstrated significant potency against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the key resistance mutations T790M and C797S, while notably sparing wild-type (WT) EGFR.[4][5][6] This selectivity profile suggests a potential for reduced toxicity and a favorable safety profile in the treatment of non-small cell lung cancer (NSCLC).[5][6] Preclinical studies have shown robust anti-tumor activity in various models, including those resistant to previous generations of EGFR inhibitors like osimertinib.[2][7] BLU-945 is currently under investigation in clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[7][8][9]

## **Chemical Structure and Properties**

**BLU-945** is an aminopyrimidine-based compound with a complex molecular architecture designed for high-affinity and selective binding to the ATP-binding pocket of mutant EGFR.[10]



| Identifier                                  | Value                                                                                                                                                         |  |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                                  | N-(2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl)-5-isopropyl-8-((2R,3S)-2-methyl-3-((methylsulfonyl)methyl)azetidin-1-yl)isoquinolin-3-amine[2] |  |
| CAS Number                                  | 2660250-10-0[1][2][11]                                                                                                                                        |  |
| Chemical Formula                            | C28H37FN6O3S[2]                                                                                                                                               |  |
| Molecular Weight                            | 556.70 g/mol [1][2][11]                                                                                                                                       |  |
| SMILES                                      | CC(C)C1=CC=C(N2INVALID-LINKCS(C)<br>(=O)=O">C@@HC)C3=C1C=C(NC4=NC(N5C<br>INVALID-LINK<br>OC">C@@HF)=NC=C4)N=C3[2]                                             |  |
| InChI Key                                   | LIMFPAAAIVQRRD-BCGVJQADSA-N[2]                                                                                                                                |  |
|                                             |                                                                                                                                                               |  |
| Physicochemical Properties                  | Value                                                                                                                                                         |  |
| Appearance                                  | Solid powder[2]                                                                                                                                               |  |
| Solubility                                  | DMSO: ≥100 mg/mL (179.62 mM)[1]                                                                                                                               |  |
| Ethanol: Slightly soluble (0.1-1 mg/ml)[11] |                                                                                                                                                               |  |
| Storage                                     | 3 years at -20°C (powder)[1]                                                                                                                                  |  |

# **Pharmacological Properties**

**BLU-945** is a potent and selective inhibitor of clinically relevant EGFR mutations. Its reversible binding mechanism distinguishes it from some third-generation irreversible inhibitors.[1][5]



| Pharmacological Target               | IC50 (nM) | Assay Type  |
|--------------------------------------|-----------|-------------|
| EGFR L858R/T790M                     | 0.4[11]   | Biochemical |
| EGFR L858R/T790M/C797S               | 0.5[11]   | Biochemical |
| Wild-Type EGFR                       | 683[11]   | Biochemical |
| pEGFR H1975 (L858R/T790M)            | 1.1[5]    | Cellular    |
| pEGFR Ba/F3<br>(L858R/T790M/C797S)   | 3.2[5]    | Cellular    |
| pEGFR Ba/F3<br>(ex19del/T790M/C797S) | 4.0[5]    | Cellular    |

IC50: Half-maximal inhibitory concentration

# **Mechanism of Action and Signaling Pathway**

**BLU-945** functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and tumor growth.[12] Its high selectivity for mutant over wild-type EGFR is attributed to specific interactions with the mutated amino acid residues within the ATP-binding pocket.[13]





Click to download full resolution via product page

Caption: BLU-945 inhibits mutant EGFR signaling, blocking downstream pathways.

# Experimental Protocols Biochemical Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **BLU-945** against various EGFR kinase mutants and wild-type EGFR.

#### Methodology:

- Recombinant human EGFR proteins (wild-type and mutant variants) are used.
- The assay is performed in a buffer containing ATP and a peptide substrate.
- **BLU-945** is serially diluted and incubated with the EGFR enzyme for a defined period (e.g., 10 minutes) prior to the addition of ATP and the peptide substrate.[4]
- The kinase reaction is initiated by the addition of ATP.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular EGFR Phosphorylation Assay**

Objective: To assess the ability of **BLU-945** to inhibit EGFR phosphorylation in a cellular context.

#### Methodology:

- Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g., L858R/T790M/C797S) or cancer cell lines with endogenous mutations (e.g., H1975) are used.[5]
- Cells are seeded in multi-well plates and allowed to adhere overnight.
- Cells are then treated with increasing concentrations of BLU-945 for a specified duration (e.g., 4 hours).[14]
- Following treatment, cells are lysed, and protein concentrations are determined.



- Phosphorylated EGFR (pEGFR) and total EGFR levels are measured using methods such as Western blotting or AlphaLISA.[7]
- The ratio of pEGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 for phosphorylation inhibition.



Click to download full resolution via product page

Caption: Workflow for cellular EGFR phosphorylation inhibition assay.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **BLU-945** in animal models.

#### Methodology:

- Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human NSCLC cells harboring relevant EGFR mutations (cell line-derived xenografts, CDX) or with patient-derived tumor fragments (patient-derived xenografts, PDX).[7][11][12]
- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
- BLU-945 is administered orally at various dose levels and schedules (e.g., once or twice daily).[15]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of pEGFR levels).[12]
- Efficacy is assessed by comparing tumor growth inhibition in the treated groups to the vehicle control group.



## **Clinical Development**

**BLU-945** is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780).[7][9][16] This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and antitumor activity of **BLU-945** as a monotherapy and in combination with other agents, such as osimertinib, in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy. [8][16][17] Early results have indicated that **BLU-945** is generally well-tolerated and shows signs of clinical activity, with dose-dependent reductions in EGFR T790M and C797S mutant allele fractions observed in circulating tumor DNA (ctDNA).[18][19]

## **Synthesis**

The chemical synthesis of **BLU-945** involves a multi-step process. A key feature of the synthesis is the construction of the modular isoquinoline core, followed by sequential coupling reactions to introduce the azetidine and aminopyrimidine moieties.[4] One of the critical steps is a Buchwald-Hartwig coupling to form the C-N bond between the isoquinoline and the azetidine ring.[5] A second Buchwald-Hartwig coupling is then employed to attach the aminopyrimidine fragment, completing the synthesis of the final product.[5]





Click to download full resolution via product page

Caption: Simplified overview of the key coupling steps in **BLU-945** synthesis.

#### Conclusion

**BLU-945** is a promising fourth-generation EGFR inhibitor with a compelling preclinical profile characterized by potent activity against a wide range of EGFR mutations, including those that confer resistance to third-generation TKIs, and high selectivity over wild-type EGFR. Its development addresses a critical unmet need for patients with NSCLC who have exhausted currently available targeted therapies. The ongoing SYMPHONY clinical trial will be crucial in determining the clinical utility of **BLU-945** as both a monotherapy and in combination regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- · 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1/2 Study Targeting Acquired Resistance Mechanisms in Patients with EGFR Mutant Non-Small Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]







- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. excenen.com [excenen.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. blueprintmedicines.com [blueprintmedicines.com]
- To cite this document: BenchChem. [BLU-945: A Technical Guide to a Fourth-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8242444#blu-945-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com